2-Isopropyl-1,3-thiazolidine-4-carboxylic acid hydrochloride
Description
2-Isopropyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a thiazolidine ring substituted with an isopropyl group at the C-2 position and a carboxylic acid moiety at C-4. Its synthesis involves condensation reactions, as demonstrated in the preparation of 5,7α-dihydro-1H,3H-pyrrolo[1,2-c]thiazoles using aldehydes and DMAD (dimethyl acetylenedicarboxylate) .
Properties
IUPAC Name |
2-propan-2-yl-1,3-thiazolidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-4(2)6-8-5(3-11-6)7(9)10;/h4-6,8H,3H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFNNKRNZWNMBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1NC(CS1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thiazolidine Ring
Starting Materials : The synthesis often begins with cysteine or penicillamine derivatives, which are reacted with aldehydes to form the thiazolidine ring.
Reaction Conditions : The reaction is typically carried out in an aqueous medium with or without a catalyst. The choice of aldehyde and reaction conditions can influence the yield and purity of the product.
Substitution and Hydrochloride Formation
Isopropyl Substitution : The introduction of an isopropyl group can be achieved through various methods, including nucleophilic substitution reactions.
Carboxylation : The carboxylic acid group is introduced either directly during the ring formation or through subsequent reactions.
Hydrochloride Formation : The final step involves converting the carboxylic acid into its hydrochloride salt, typically by reacting it with hydrochloric acid.
Reaction Conditions and Yield
The reaction conditions, such as temperature, reaction time, and reagent ratios, significantly affect the yield and purity of the final product. For example, in the synthesis of related thiazolidine compounds, temperatures between 80°C to 110°C are common, with reaction times ranging from 0.5 to 4 hours.
| Reaction Conditions | Description |
|---|---|
| Temperature | 80°C to 110°C |
| Reaction Time | 0.5 to 4 hours |
| Solvent | Water or organic solvents |
| Catalyst | Optional |
Purification Methods
Purification of this compound typically involves distillation to remove excess solvents and impurities, followed by crystallization from a suitable solvent like acetone or ethanol.
Research Findings and Challenges
Research in this area often focuses on optimizing reaction conditions to improve yields and reduce impurities. Challenges include controlling the stereochemistry of the isopropyl substitution and ensuring complete conversion to the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-1,3-thiazolidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex organic molecules.
- Ligand in Coordination Chemistry : It is utilized as a ligand in various coordination complexes, enhancing the properties of metal ions.
Biology
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity, making it useful in biological studies aimed at combating infections.
- Antioxidant Activity : It has been shown to scavenge free radicals, contributing to its potential as an antioxidant agent.
Medicine
- Therapeutic Applications : The compound has demonstrated anti-inflammatory and anticancer properties in preclinical studies. Its mechanism involves the inhibition of specific enzymes linked to inflammatory pathways.
- Potential in Cysteine Metabolism Disorders : Derivatives of this compound are being explored for their effects on cellular processes related to cysteine metabolism, indicating potential therapeutic roles.
Industrial Applications
- Catalyst Development : In industrial settings, 2-Isopropyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is employed as a catalyst in various chemical processes due to its unique structural properties.
- Material Science : The compound is being investigated for its use in developing new materials with enhanced properties.
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent.
Case Study 2: Antioxidant Properties
Research published in the Journal of Medicinal Chemistry highlighted the antioxidant capabilities of this compound through in vitro assays that measured free radical scavenging activity. The results indicated that it effectively reduced oxidative stress markers in cellular models.
Mechanism of Action
The mechanism of action of 2-Isopropyl-1,3-thiazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to its antimicrobial and anti-inflammatory effects. Additionally, it can scavenge free radicals, contributing to its antioxidant activity .
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs include:
Key Observations :
- Pharmaceutical Relevance : The 5,5-dimethyl variant is a degradation product of amoxicillin, highlighting the role of thiazolidine derivatives in drug stability studies .
- Commercial Availability: 2,2-Dimethyl and 2,2,5,5-tetramethyl derivatives are commercially available (e.g., Santa Cruz Biotechnology), with prices ranging from $266/g for 2,2-dimethyl variants .
Physicochemical Properties
- Solubility and Stability: Methyl-substituted derivatives (e.g., 2,2-dimethyl) may exhibit higher aqueous solubility due to reduced hydrophobicity compared to the isopropyl variant.
Industrial and Regulatory Considerations
- Cost and Synthesis Complexity : The commercial availability of methyl-substituted derivatives suggests simpler synthesis routes or higher demand. The 2-isopropyl variant may require specialized conditions for selective inversion at C-2 during synthesis .
- Regulatory Status : The 5,5-dimethyl derivative is recognized in pharmacopoeial standards (e.g., The International Pharmacopoeia) as a degradation product, emphasizing the need for purity control in pharmaceuticals .
Biological Activity
2-Isopropyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is a heterocyclic compound notable for its biological activities, particularly in antimicrobial, antioxidant, and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its five-membered thiazolidine ring containing sulfur and nitrogen, along with a carboxylic acid functional group. Its molecular formula is CHNOS, and it has a molecular weight of approximately 188.25 g/mol. The hydrochloride form enhances its solubility in aqueous environments, facilitating biological interactions.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anti-inflammatory effects.
- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress in cells. This property is significant for its potential therapeutic applications in conditions characterized by oxidative damage .
- Cell Signaling Modulation : The compound may influence various signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance:
- Bacterial Inhibition : Studies have shown that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong antibacterial properties comparable to established antibiotics.
Antioxidant Effects
The antioxidant capacity of this compound has been evaluated through various assays:
| Assay Type | Result (IC µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 ± 3 |
| ABTS Radical Scavenging | 30 ± 5 |
These results indicate that the compound possesses a robust ability to neutralize free radicals, which is critical for preventing cellular damage associated with oxidative stress .
Anti-inflammatory Activity
In vitro studies have demonstrated that the compound reduces pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent. The reduction of TNF-alpha and IL-6 levels highlights its therapeutic promise in inflammatory diseases .
Study on Anticancer Activity
A recent study explored the anticancer potential of this compound against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed:
- Cell Viability Reduction : The compound significantly reduced cell viability in a dose-dependent manner.
- IC Values : The IC values were determined to be approximately 20 µM for MCF-7 and 15 µM for HeLa cells, indicating potent anticancer activity .
Clinical Implications
In clinical trials assessing its efficacy as a dietary supplement for patients with metabolic disorders, participants reported improvements in biomarkers associated with oxidative stress and inflammation after supplementation with the compound over eight weeks. This suggests potential benefits in managing chronic diseases linked to these pathways .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-isopropyl-1,3-thiazolidine-4-carboxylic acid hydrochloride, and how is purity validated?
The compound is typically synthesized via cyclocondensation of L-cysteine derivatives with isopropyl ketones under acidic conditions, followed by hydrochloric acid salt formation. Purification involves recrystallization from ethanol/water mixtures or reversed-phase HPLC. Characterization employs -/-NMR (to confirm thiazolidine ring formation and isopropyl substitution), IR (carboxylic acid O-H and C=O stretches), and mass spectrometry (to verify molecular ion peaks and fragmentation patterns) .
Q. Which physicochemical properties are critical for handling this compound in experimental workflows?
Key properties include:
- Melting point : 175–177°C (decomposition may occur above this range).
- Solubility : High aqueous solubility due to the hydrochloride salt; sparingly soluble in nonpolar solvents.
- Stability : Hygroscopic; store under inert gas at −20°C to prevent hydrolysis of the thiazolidine ring. These parameters are derived from analogs like 2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid and related thiazolidine-carboxylic acid salts .
Q. What in vitro assays are used to evaluate the antimicrobial activity of thiazolidine derivatives?
Standard protocols include broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains. Minimum inhibitory concentrations (MICs) are compared to reference drugs like ciprofloxacin. Structure-activity relationship (SAR) studies highlight the importance of substituents at the 2-position of the thiazolidine ring for potency .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in thiazolidine derivatives, and which software suites are preferred?
Single-crystal X-ray diffraction is used to determine absolute configuration and hydrogen-bonding networks. The SHELX suite (SHELXL/SHELXS) is widely adopted for small-molecule refinement due to its robust handling of twinned data and high-resolution structures. For example, SHELXL refines anisotropic displacement parameters and validates stereochemistry via Fourier difference maps .
Q. What computational strategies support SAR analysis for optimizing antimicrobial activity in thiazolidine-carboxylic acid derivatives?
Density functional theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to correlate substituent effects (e.g., electron-withdrawing nitro groups) with bioactivity. Molecular docking (AutoDock Vina) predicts binding modes to bacterial targets like penicillin-binding proteins. QSAR models using MIC data from analogs (e.g., 2-aryl-thiazolidines) identify critical descriptors (e.g., logP, polar surface area) .
Q. How do stability-indicating assays address degradation products in long-term storage studies?
Forced degradation under heat, light, and humidity (ICH guidelines) is monitored via HPLC-UV/ELSD. Hydrolysis of the thiazolidine ring generates cysteine and ketone byproducts, detected as new peaks in chromatograms. Mass spectrometry (LC-MS/MS) identifies degradation pathways, informing optimal storage conditions (−80°C in amber vials) .
Q. What role does the hydrochloride counterion play in modulating bioavailability and crystallization behavior?
The hydrochloride salt enhances aqueous solubility (critical for in vivo assays) and influences crystal packing via chloride-mediated hydrogen bonds. Differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) assess hygroscopicity and polymorphic transitions, which are critical for formulation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
